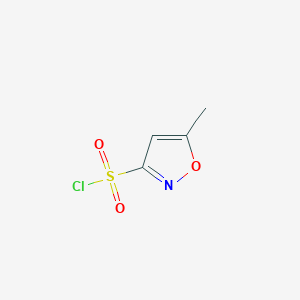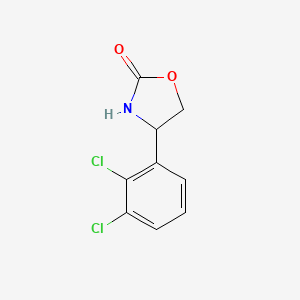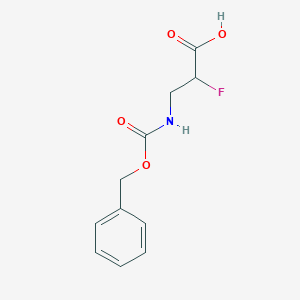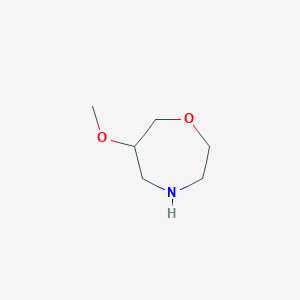
6-Methoxy-1,4-oxazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-1,4-oxazepane is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,4-oxazepane typically involves the cyclization of amino alcohols. One common method is the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction . This method is efficient and can produce various substituted morpholines, including this compound, in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may include steps such as coupling, cyclization, and reduction under controlled conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions
6-Methoxy-1,4-oxazepane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxazepane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazepane ring.
Substitution: Substitution reactions can introduce different substituents onto the oxazepane ring, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazepane N-oxides, while substitution reactions can produce a variety of substituted oxazepanes with different functional groups.
科学的研究の応用
6-Methoxy-1,4-oxazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 6-Methoxy-1,4-oxazepane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the functional groups attached to the oxazepane ring and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Morpholine: A six-membered ring containing oxygen and nitrogen, commonly used in pharmaceuticals and agrochemicals.
1,4-Diazepane: A seven-membered ring with two nitrogen atoms, used in the synthesis of various bioactive compounds.
1,4-Oxazepane: The parent compound of 6-Methoxy-1,4-oxazepane, lacking the methoxy group.
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and binding affinity to certain molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
6-methoxy-1,4-oxazepane |
InChI |
InChI=1S/C6H13NO2/c1-8-6-4-7-2-3-9-5-6/h6-7H,2-5H2,1H3 |
InChIキー |
NTBTVSBZQJWNCJ-UHFFFAOYSA-N |
正規SMILES |
COC1CNCCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B13516522.png)
![8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13516530.png)
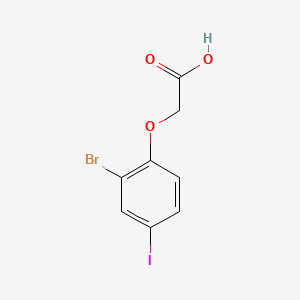
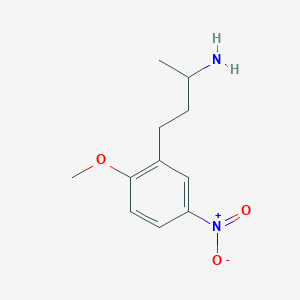
![rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13516547.png)
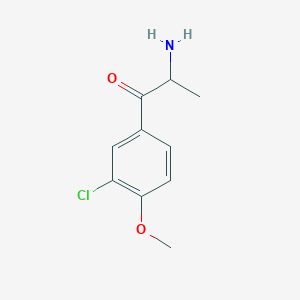
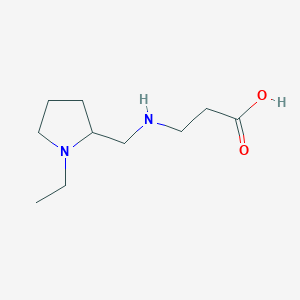


![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516578.png)
![Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13516586.png)
